molecular formula C12H18O6 B12433208 (4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one

(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one

Cat. No.: B12433208
M. Wt: 258.27 g/mol
InChI Key: IVWWFWFVSWOTLP-WZQIAMPNSA-N
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Description

(4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one typically involves a multi-step process. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method leverages O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7’-one is unique due to its spiro structure, which imparts specific chemical and physical properties that differentiate it from other compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one

InChI

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7?,8?,12-/m1/s1

InChI Key

IVWWFWFVSWOTLP-WZQIAMPNSA-N

Isomeric SMILES

CC1(OC[C@@]2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C

Canonical SMILES

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C

Origin of Product

United States

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